![molecular formula C19H17N5O3 B2958974 (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034414-72-5](/img/structure/B2958974.png)
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have been found to inhibit cox-2 .
Mode of Action
Pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm . This suggests that the compound might interact with its targets by binding to them and inhibiting their activity.
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might affect pathways related to inflammation and pain, as cox-2 is involved in the production of prostaglandins, which play a key role in these processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can help in obtaining the best adme/tox results for drug candidates . This suggests that the compound might have favorable ADME properties.
Result of Action
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might reduce the production of prostaglandins, leading to reduced inflammation and pain .
生物活性
The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone , hereafter referred to as compound X , is a heterocyclic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound X, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
Compound X consists of a furan ring, an oxadiazole moiety, a pyrrolidine ring, and an imidazo-pyridine unit. The structural formula can be represented as follows:
The synthesis of compound X typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of furan-2-carboxylic acid hydrazide with 2-methylimidazo[1,2-a]pyridine in the presence of dehydrating agents like phosphorus oxychloride (POCl3) .
Biological Activity Overview
Compound X has shown promise in various biological assays, indicating its potential as a therapeutic agent. The primary areas of biological activity include:
Anticancer Activity
Research indicates that compound X exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
In addition to anticancer activity, compound X has been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to significant antibacterial and antifungal activities against several pathogens . The lipophilicity of the compound appears to enhance its antimicrobial efficacy.
The mechanism by which compound X exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the furan and oxadiazole moieties contribute to the formation of hydrogen bonds and π-π interactions with target proteins, leading to alterations in their functional states .
Case Studies and Research Findings
Several studies have explored the biological activity of compound X:
- Cytotoxicity Studies : A study demonstrated that compound X exhibited IC50 values less than those of standard chemotherapeutic agents in various cancer cell lines such as A431 and Jurkat cells. Molecular dynamics simulations indicated strong binding interactions with key proteins involved in apoptosis .
- Antimicrobial Testing : In a series of antimicrobial assays, compound X was tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial activity .
- Pharmacokinetic Studies : Research into the pharmacokinetics of compound X revealed favorable absorption and distribution profiles in animal models, suggesting its potential for further development as a therapeutic agent .
Data Table: Biological Activity Summary
特性
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-16(24-8-3-2-6-15(24)20-12)19(25)23-9-7-13(11-23)17-21-18(27-22-17)14-5-4-10-26-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILJQLTPHSWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。